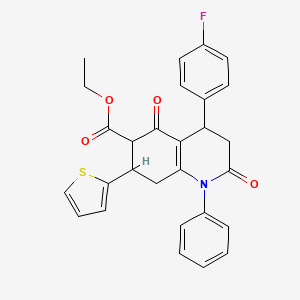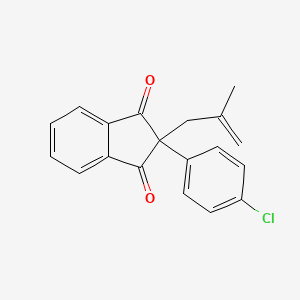![molecular formula C23H27N3O2S B11068709 ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[(2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-9-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a pyridoquinoline moiety
Preparation Methods
The synthesis of ETHYL 4-({[(2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-9-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves multiple steps. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to proceed efficiently. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-({[(2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-9-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline compounds .
Scientific Research Applications
This compound has several scientific research applications. It is used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design . Additionally, it plays a role in the refinement of x-ray crystal complexes, making it valuable in structural biology and medicinal chemistry . Its unique structure allows for interactions with various molecular targets, making it a versatile tool in research.
Mechanism of Action
The mechanism of action of ETHYL 4-({[(2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-9-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
ETHYL 4-({[(2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-9-YLMETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can be compared with other similar compounds such as 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde and 4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C23H27N3O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C23H27N3O2S/c1-2-28-22(27)17-7-9-20(10-8-17)25-23(29)24-15-16-13-18-5-3-11-26-12-4-6-19(14-16)21(18)26/h7-10,13-14H,2-6,11-12,15H2,1H3,(H2,24,25,29) |
InChI Key |
DGFVAGOEJPHIFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC3=C4C(=C2)CCCN4CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11068627.png)
![2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11068650.png)
![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B11068654.png)
methanone](/img/structure/B11068661.png)
![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![4-Methyl-2-(morpholin-4-yl)-6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)oxy]quinoline](/img/structure/B11068673.png)
![dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11068676.png)
![2,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzenecarbothioamide](/img/structure/B11068680.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)


![7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11068725.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)
